1,1-Dichlorocyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1506-77-0 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.99 g/mol |

IUPAC Name |

1,1-dichlorocyclobutane |

InChI |

InChI=1S/C4H6Cl2/c5-4(6)2-1-3-4/h1-3H2 |

InChI Key |

HJHXDUJKTZWJJJ-UHFFFAOYSA-N |

SMILES |

C1CC(C1)(Cl)Cl |

Canonical SMILES |

C1CC(C1)(Cl)Cl |

Synonyms |

1,1-Dichlorocyclobutane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dichlorocyclobutane (CAS Number: 1506-77-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-dichlorocyclobutane (CAS No. 1506-77-0), a halogenated cycloalkane with applications as a chemical intermediate in organic synthesis. This document consolidates available data on its chemical and physical properties, outlines key synthetic methodologies and reactivity patterns, and presents its spectroscopic profile. Safety and handling information is also included. The content is structured to be a practical resource for laboratory and research applications.

Chemical Identity and Physical Properties

This compound is a chlorinated derivative of cyclobutane (B1203170) with the molecular formula C₄H₆Cl₂.[1] It is characterized by a four-membered carbon ring with two chlorine atoms attached to the same carbon atom.[1] This geminal dichloride arrangement on a strained cyclobutane ring influences its reactivity.[1] While detailed physical properties for CAS number 1506-77-0 are not consistently reported, data for a substance identified as this compound is available and summarized below. It is described as a colorless liquid with a chloroform-like odor.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1506-77-0 | [1] |

| Molecular Formula | C₄H₆Cl₂ | [1] |

| Molecular Weight | 124.99 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Odor | Chloroform-like | [2] |

| Boiling Point | ~115 °C (estimated) | [4] |

| Density | ~1.25 g/cm³ | [4] |

| Solubility | Soluble in organic solvents; insoluble in water. | [4] |

| InChI Key | HJHXDUJKTZWJJJ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CC(C1)(Cl)Cl | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the chlorination of cyclobutane derivatives.

From Cyclobutanone (B123998)

A common laboratory-scale synthesis involves the conversion of cyclobutanone to this compound.

Experimental Protocol: Synthesis from Cyclobutanone

-

Reaction: The conversion of cyclobutanone to this compound can be achieved using a chlorinating agent. One reported method utilizes tungsten(VI) chloride in dichloromethane (B109758).[5]

-

Procedure:

-

In a flask maintained under an inert atmosphere (e.g., using a Schlenk line), dissolve cyclobutanone in anhydrous dichloromethane.[5]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Add a solution of tungsten(VI) chloride in dichloromethane dropwise to the cooled cyclobutanone solution.[5]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20 °C) and stir for 2 hours.[5]

-

The reaction should be monitored for completion (e.g., by TLC or GC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard organic chemistry techniques such as extraction and distillation.

-

-

Note: This method has a reported reference yield of 3.0%.[5]

Caption: Synthesis of this compound from Cyclobutanone.

From Chlorocyclobutane (B72530)

The free-radical chlorination of chlorocyclobutane can also yield this compound, among other isomers.

Experimental Protocol: Photochemical Chlorination of Chlorocyclobutane

-

Reaction: This method involves the gas-phase photochlorination of chlorocyclobutane.[6]

-

Procedure:

-

In a suitable photochemical reactor, introduce gaseous chlorocyclobutane and chlorine gas.[6]

-

Irradiate the mixture with UV light at a controlled temperature. The reaction has been studied over a wide temperature range.[6]

-

The reaction produces a mixture of dichlorocyclobutane isomers, including this compound, cis-1,2-dichlorocyclobutane, and trans-1,2-dichlorocyclobutane.

-

The product mixture is then collected and the isomers are separated by fractional distillation or preparative gas chromatography.

-

-

Note: The distribution of isomers is dependent on the reaction conditions.

Caption: Synthesis via Photochemical Chlorination.

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the two chlorine atoms on a single carbon within a strained ring system. This structure makes it susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The chlorine atoms in this compound can act as leaving groups in nucleophilic substitution reactions. Strong nucleophiles can displace one or both chlorine atoms.

Example: Reaction with Sodium Methoxide (B1231860)

A reaction with a strong nucleophile like sodium methoxide would be expected to proceed via an SN2 mechanism, although the steric hindrance of the cyclobutane ring and the gem-dichloro group might influence the reaction rate.

Hypothetical Experimental Protocol:

-

Reaction: this compound is reacted with sodium methoxide in methanol (B129727).

-

Procedure:

-

A solution of sodium methoxide in methanol is prepared.

-

This compound is added to the methoxide solution.

-

The reaction mixture is heated under reflux for a specified period.

-

The reaction progress is monitored (e.g., by GC-MS).

-

After completion, the product, potentially 1-chloro-1-methoxycyclobutane or 1,1-dimethoxycyclobutane, is isolated and purified.

-

Caption: Nucleophilic Substitution of this compound.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (dehydrochlorination) to form chlorocyclobutene isomers. The regioselectivity of the elimination would depend on the reaction conditions and the base used.

Hypothetical Experimental Protocol:

-

Reaction: this compound is treated with a strong base like potassium tert-butoxide.

-

Procedure:

-

This compound is dissolved in a suitable aprotic solvent (e.g., THF).

-

A solution of potassium tert-butoxide is added to the mixture.

-

The reaction is stirred at an appropriate temperature.

-

The formation of the alkene product (e.g., 1-chlorocyclobutene) is monitored.

-

Upon completion, the product is isolated and purified.

-

References

- 1. This compound | 1506-77-0 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C4H6Cl2 | CID 565982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-1184187) | 1506-77-0 [evitachem.com]

- 5. lookchem.com [lookchem.com]

- 6. Free-radical substitution in aliphatic compounds. Part XXV. The gas-phase chlorination of chlorocyclobutane and methylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Core Properties of 1,1-Dichlorocyclobutane

This technical guide provides essential information regarding the molecular formula and weight of 1,1-Dichlorocyclobutane, a chlorinated derivative of cyclobutane. The data is presented for researchers, scientists, and professionals in drug development and organic chemistry.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and theoretical modeling.

| Property | Value |

| Molecular Formula | C4H6Cl2 |

| Molecular Weight | 124.99 g/mol [1][2] |

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the deduction of the elemental composition and thus the molecular formula.

-

Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and chlorine, which further validates the molecular formula.

Logical Relationship of Molecular Properties

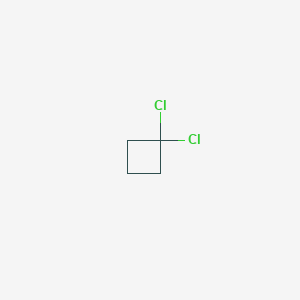

The following diagram illustrates the direct relationship between the compound's identity and its fundamental molecular properties.

References

Synthesis of 1,1-Dichlorocyclobutane from Cyclobutanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-dichlorocyclobutane from cyclobutanone (B123998), a key transformation for accessing this versatile building block in chemical synthesis. The document details the primary synthetic routes, reaction mechanisms, and experimental protocols, with a focus on the use of phosphorus pentachloride as the chlorinating agent. All quantitative data is summarized for clarity, and key processes are visualized using workflow and reaction mechanism diagrams.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for various cyclobutane (B1203170) derivatives and in the construction of more complex molecular architectures. Its gem-dichloro functionality allows for a range of subsequent transformations, including nucleophilic substitution and elimination reactions. The most direct synthetic route to this compound involves the gem-dichlorination of the corresponding ketone, cyclobutanone. This guide focuses on the established method using phosphorus pentachloride (PCl₅) and explores the potential use of thionyl chloride (SOCl₂).

Synthetic Approaches and Reaction Mechanisms

The conversion of a ketone to a gem-dichloride is a standard transformation in organic chemistry. The most common and effective reagent for this purpose is phosphorus pentachloride.

Reaction with Phosphorus Pentachloride (PCl₅)

The reaction of cyclobutanone with phosphorus pentachloride is the most direct and widely applicable method for the synthesis of this compound. The overall reaction is as follows:

C₄H₆O + PCl₅ → C₄H₆Cl₂ + POCl₃

The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of the carbonyl oxygen of cyclobutanone onto the phosphorus atom of PCl₅. This is followed by a series of substitution and elimination steps, ultimately leading to the formation of the gem-dichloride and phosphorus oxychloride as a byproduct.

Caption: Reaction mechanism of cyclobutanone with PCl₅.

Reaction with Thionyl Chloride (SOCl₂)

While thionyl chloride is a common reagent for converting alcohols to alkyl chlorides and carboxylic acids to acyl chlorides, its use for the gem-dichlorination of simple ketones like cyclobutanone is less prevalent and often requires a catalyst. The direct reaction may be sluggish or inefficient. Catalytic amounts of species like triphenylphosphine (B44618) or N,N-dialkyl-substituted carboxamides can facilitate this transformation. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can drive the reaction to completion.

Experimental Protocols

The following protocols are based on general procedures for the gem-dichlorination of ketones and can be adapted for the synthesis of this compound.

Synthesis of this compound using Phosphorus Pentachloride

This protocol is adapted from a general procedure for the gem-dichlorination of ketones.[1]

Materials:

-

Cyclobutanone

-

Phosphorus pentachloride (PCl₅)

-

Dry Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyclobutanone (1.0 eq) in dry dichloromethane (15-20 mL per mmol of cyclobutanone).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Under a nitrogen atmosphere, carefully add phosphorus pentachloride (2.0-4.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to -50 °C and stir at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at low temperature.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Proposed Experimental Workflow:

Caption: Workflow for this compound synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Cyclobutanone | - |

| Reagent | Phosphorus Pentachloride (PCl₅) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Temperature | -78 °C to -50 °C | [1] |

| Typical Yield Range | 40-80% (estimated for cyclic ketones) | General Knowledge |

Potential Side Reactions

The primary side reaction of concern during the gem-dichlorination of cyclic ketones is the formation of elimination products, specifically chloro-olefins. In the case of cyclobutanone, this could lead to the formation of 1-chlorocyclobutene. The reaction conditions, particularly temperature and the stoichiometry of the chlorinating agent, can influence the ratio of the desired gem-dichloride to the elimination byproduct. Lower temperatures generally favor the substitution reaction over elimination.

Conclusion

The synthesis of this compound from cyclobutanone is most reliably achieved through the use of phosphorus pentachloride. While a specific, optimized protocol for this exact transformation is not widely reported, the general procedure for the gem-dichlorination of ketones provides a robust starting point for researchers. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired product and minimize the formation of elimination byproducts. Further investigation into the use of catalyzed thionyl chloride reactions may offer an alternative synthetic route with the advantage of gaseous byproducts. This guide provides the necessary foundational knowledge for the successful synthesis and purification of this compound for its application in further chemical research and development.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1,1-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Dichlorocyclobutane (CAS No. 1506-77-0). The information presented is intended to support research, development, and quality control activities where this compound is utilized. This guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a visualization of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 - 2860 | C-H stretching (alkane) |

| ~1450 | CH₂ scissoring |

| ~750 - 550 | C-Cl stretching |

Note: This is a generalized interpretation. The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of absorptions for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.8 - 2.6 | Triplet | 4H | -CH₂-CCl₂- |

| ~2.3 - 2.1 | Quintet | 2H | -CH₂-CH₂- |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~90 - 85 | -CCl₂- |

| ~40 - 35 | -CH₂-CCl₂- |

| ~20 - 15 | -CH₂-CH₂- |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 and M+4 peaks for chlorine-containing fragments.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 124 | Low | [C₄H₆³⁵Cl₂]⁺ (M⁺) |

| 126 | Low | [C₄H₆³⁵Cl³⁷Cl]⁺ (M+2) |

| 96 | High | [C₃H₅³⁵Cl]⁺ |

| 98 | Moderate | [C₃H₅³⁷Cl]⁺ |

| 89 | Moderate | [C₄H₅Cl]⁺ - H |

| 62 | Moderate | [C₃H₄Cl]⁺ - H |

Note: The fragmentation pattern can be complex, and the relative intensities are approximate. The most abundant peaks are often the result of the loss of chlorine and subsequent rearrangements.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid is used directly. A drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the clean salt plates is recorded first to subtract any atmospheric and instrumental interferences.

-

Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Chemical shifts, multiplicities, and integration values are determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

-

Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used.

-

GC: A capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column) is installed. The oven temperature program is set to ensure good separation from any impurities and the solvent. The injector temperature is set to ensure rapid volatilization of the sample. Helium is typically used as the carrier gas.

-

MS: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range is set to scan from a low m/z (e.g., 35) to a value above the molecular weight of the compound (e.g., 150).

-

-

Data Acquisition: A small volume of the prepared sample (typically 1 µL) is injected into the GC. The separated components eluting from the GC column enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of the peak corresponding to this compound is recorded.

-

Data Processing: The obtained mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine-containing fragments is examined to confirm the number of chlorine atoms in each fragment.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Relationship between spectroscopic data and structural elucidation.

In-Depth Technical Guide to the NMR Spectral Analysis of 1,1-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1,1-dichlorocyclobutane, a key intermediate in various chemical syntheses. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification in research and development settings. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such spectra, and a logical visualization of the molecular structure's correlation to its NMR signals.

Predicted NMR Spectral Data

Due to the molecular symmetry of this compound, the cyclobutane (B1203170) ring exhibits three unique carbon environments and three unique proton environments. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on established NMR principles and computational models.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show three distinct signals. The protons on the carbon adjacent to the dichlorinated carbon (C2/C4) are expected to be the most deshielded among the methylene (B1212753) groups.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-2, H-4 | 2.85 | Triplet | 4H | J = 8.0 Hz | Protons on carbons adjacent to C1 |

| H-3 | 2.20 | Quintet | 2H | J = 8.0 Hz | Protons on carbon opposite to C1 |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is expected to display three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms (C1) will be significantly downfield.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C1 | 88.5 | Quaternary carbon bonded to two Cl atoms |

| C2, C4 | 38.0 | Methylene carbons adjacent to C1 |

| C3 | 15.5 | Methylene carbon opposite to C1 |

Experimental Protocols for NMR Analysis

The following protocols describe the standard procedures for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with signals of interest. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.

-

Concentration : For a standard ¹H NMR spectrum, prepare a solution by dissolving approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[1][2][3] For a ¹³C NMR spectrum, a more concentrated sample (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Sample Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][4] This removes any particulate matter.

-

Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS is assigned a chemical shift of 0.00 ppm.[5]

-

Capping and Labeling : Cap the NMR tube securely and label it clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds. A longer delay ensures complete relaxation for quantitative measurements.

-

Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Temperature : 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Spectral Width : Approximately 200-250 ppm, centered around 100-125 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : This will vary significantly based on sample concentration. A typical range is from several hundred to several thousand scans.

Visualization of Structural Relationships

The following diagram illustrates the structure of this compound and the logical relationship between its chemically distinct nuclei and their expected NMR signals.

Caption: Molecular structure of this compound and its correlation to predicted NMR signals.

References

An In-depth Technical Guide to the Mass Spectrum of 1,1-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 1,1-dichlorocyclobutane. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the identification and structural elucidation of volatile organic compounds. This document outlines the principal fragmentation pathways, presents key spectral data in a structured format, and provides a detailed experimental protocol for the analysis of such compounds.

Mass Spectral Data of this compound

The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The molecular ion is often weak or absent due to the inherent instability of the cyclobutane (B1203170) ring and the presence of two chlorine atoms on a single carbon, which facilitates fragmentation.

The quantitative data for the most significant ions in the 70 eV electron ionization mass spectrum of this compound are summarized in the table below.

| m/z Ratio | Proposed Fragment Ion | Approximate Relative Abundance (%) |

| 124/126/128 | [C₄H₆Cl₂]⁺• (Molecular Ion) | Very low to absent |

| 96 | [C₄H₅³⁵Cl]⁺ | Not specified, but a major peak |

| 98 | [C₄H₅³⁷Cl]⁺ | Not specified, but a major peak |

| 91 | [C₃H₄³⁵Cl]⁺ | ~20 |

| 90 | [C₃H₃³⁵Cl]⁺ | ~30 |

| 89 | [C₄H₆Cl]⁺ | ~15 |

| 75 | [C₃H₄³⁵Cl]⁺ | ~15 |

| 63 | [C₂H₂³⁵Cl]⁺ | 100 (Base Peak) |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

Interpretation of the Fragmentation Pattern

The fragmentation of this compound upon electron ionization is driven by the formation of a molecular ion ([M]⁺•), which is energetically unstable and readily undergoes fragmentation. The primary fragmentation pathways involve the loss of chlorine atoms, hydrochloric acid (HCl), and the opening of the cyclobutane ring.

The molecular ion peak is expected at m/z 124, 126, and 128, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively. However, this peak is often of very low abundance or not observed at all.

The most prominent peaks in the spectrum can be attributed to the following fragmentation pathways:

-

Loss of a Chlorine Radical: The initial loss of a chlorine radical (•Cl) from the molecular ion results in the formation of a chlorocyclobutyl cation at m/z 89 ([C₄H₆³⁵Cl]⁺) and 91 ([C₄H₆³⁷Cl]⁺).[1]

-

Ring Opening and Elimination of HCl: The molecular ion can undergo ring opening followed by the elimination of a molecule of hydrogen chloride (HCl) to yield a chlorobutadienyl radical cation. This can lead to the formation of ions at m/z 90 ([C₄H₅³⁵Cl]⁺•) and m/z 92 ([C₄H₅³⁷Cl]⁺•). Further fragmentation of this ion can occur.

-

Formation of the Base Peak (m/z 63): The most intense peak in the spectrum, the base peak, is observed at m/z 63 .[1] This fragment likely arises from the cleavage of the cyclobutane ring and the loss of various neutral fragments. One plausible pathway involves the formation of a [C₂H₂³⁵Cl]⁺ ion.

-

Other Significant Fragments: The peaks at m/z 96 and m/z 98 are major fragments, likely corresponding to [C₄H₅³⁵Cl]⁺ and [C₄H₅³⁷Cl]⁺, respectively, formed through the loss of a hydrogen atom and a chlorine atom. The ion at m/z 75 is also observed with a notable abundance.[1]

Visualization of the Fragmentation Pathway

The logical relationship of the key fragmentation steps for this compound is illustrated in the following diagram generated using the DOT language.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The acquisition of a mass spectrum for this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol for the analysis of volatile chlorinated hydrocarbons.

4.1. Sample Preparation

For analysis of volatile organic compounds in a water matrix, a purge and trap or headspace sampling technique is commonly employed.

-

Purge and Trap (based on EPA Method 8260D):

-

A standard 5-mL or 25-mL water sample is placed in a purging vessel.

-

The sample is purged with an inert gas (e.g., helium or nitrogen) at a defined flow rate for a specific time (e.g., 11 minutes).

-

The volatilized organic compounds are trapped on a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and charcoal).

-

The trap is then rapidly heated to desorb the analytes into the GC-MS system.

-

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode to enhance sensitivity for trace analysis.

-

Injector Temperature: 200-250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or mid-polar capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 1.4 µm film thickness column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms).

-

Oven Temperature Program:

-

Initial temperature: 35-45 °C, hold for 2-5 minutes.

-

Ramp: Increase to 150-200 °C at a rate of 10-15 °C/min.

-

Final hold: Hold at the final temperature for 2-5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 300.

-

Transfer Line Temperature: 250-280 °C.

This technical guide provides a foundational understanding of the mass spectral behavior of this compound. The interpretation of the fragmentation patterns, supported by the provided data and experimental protocols, serves as a valuable resource for the analytical chemist in the identification and characterization of this and similar halogenated volatile compounds.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,1-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule based on its vibrational modes. This guide provides a detailed overview of the expected infrared spectroscopy data for 1,1-dichlorocyclobutane, outlines a standard experimental protocol for obtaining such data, and illustrates the relationship between the molecular structure and its characteristic IR absorptions.

Data Presentation: Expected Infrared Absorption Data

The following table summarizes the expected regions of infrared absorption for this compound. These ranges are derived from the known vibrational frequencies of cyclobutane, alkyl halides, and general C-H and C-C bonds. The exact peak positions and intensities would need to be confirmed by experimental analysis.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2990 - 2850 | C-H Stretching (Asymmetric & Symmetric) | CH₂ (Cycloalkane) | Strong |

| 1470 - 1440 | CH₂ Scissoring (Bending) | CH₂ (Cycloalkane) | Medium |

| ~1260 | CH₂ Wagging | CH₂ (Cycloalkane) | Medium to Weak |

| 1000 - 800 | C-C Stretching | Cyclobutane Ring | Medium to Weak |

| 800 - 600 | C-Cl Stretching | gem-Dichloroalkane | Strong |

Experimental Protocols

A standard protocol for obtaining the transmission FTIR spectrum of a liquid sample such as this compound is as follows:

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of liquid this compound in the mid-infrared range (typically 4000-400 cm⁻¹).

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Liquid transmission cell (e.g., sealed liquid cell with NaCl or KBr windows) or Attenuated Total Reflectance (ATR) accessory

-

Sample of this compound (liquid)

-

Pasteur pipette or syringe

-

Solvent for cleaning (e.g., spectroscopic grade isopropanol (B130326) or acetone)

-

Lens tissue

-

Nitrogen purge gas (optional, for high sensitivity measurements)

Procedure using a Liquid Transmission Cell:

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

If applicable, purge the sample compartment with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan to obtain a reference spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Disassemble the liquid transmission cell, handling the salt plates (NaCl or KBr) with care to avoid contact with moisture.

-

Using a clean Pasteur pipette or syringe, place a small drop of this compound onto the center of one of the salt plates.

-

Place the second salt plate on top of the first, creating a thin liquid film between them.

-

Carefully assemble the cell holder around the salt plates, ensuring not to overtighten and crack the plates.

-

-

Data Acquisition:

-

Place the assembled liquid cell into the sample holder within the spectrometer's sample compartment.

-

Close the sample compartment lid.

-

In the spectrometer software, set the desired scan parameters (e.g., number of scans, resolution). Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient for a good quality spectrum.

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

Once the scan is complete, the software will display the resulting infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

-

Identify and label the significant absorption bands and correlate them to the corresponding molecular vibrations.

-

-

Cleaning:

-

Disassemble the liquid cell.

-

Clean the salt plates thoroughly with a suitable solvent and lens tissue.

-

Store the salt plates in a desiccator to prevent damage from atmospheric moisture.

-

Mandatory Visualization

Caption: Molecular structure and expected IR absorptions for this compound.

Theoretical and Computational Insights into 1,1-Dichlorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichlorocyclobutane is a halogenated cycloalkane that has garnered interest in theoretical and computational chemistry due to the interplay of ring strain, steric effects, and electrostatic interactions. Understanding its molecular structure, conformational dynamics, and vibrational properties is crucial for its potential applications in organic synthesis and as a structural motif in medicinal chemistry. This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data from computational studies and outlining the methodologies employed in its theoretical investigation.

Molecular Structure and Conformational Analysis

The four-membered ring of cyclobutane (B1203170) is not planar but exists in a puckered conformation to relieve torsional strain. In the case of this compound, the presence of two bulky chlorine atoms on the same carbon atom significantly influences the ring's geometry and conformational energetics.

Computational studies, typically employing Density Functional Theory (DFT) and ab initio methods, are essential for elucidating the precise structural parameters of this compound. These calculations provide optimized geometries, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

A critical aspect of cyclobutane derivatives is the phenomenon of ring-puckering, which leads to a dynamic equilibrium between different conformations. For this compound, this involves the out-of-plane bending of the carbon atoms. The energy barrier for this ring inversion is a key parameter determined through computational modeling.

Computational Methodology Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound's conformation.

Technical Guide: Physical Properties of 1,1-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1-Dichlorocyclobutane. The information is presented to be a valuable resource for laboratory and research applications.

Core Physical Properties

This compound is a halogenated cycloalkane with the molecular formula C₄H₆Cl₂.[1][2] The following table summarizes its key physical properties.

| Physical Property | Value | Source(s) |

| Molecular Weight | 124.99 g/mol | [3] |

| Density | 1.26 g/cm³ | [1][4] |

| Boiling Point | 136.3 °C at 760 mmHg | [1][4] |

| Melting Point | Not available | [4] |

| Refractive Index | 1.48 | [1][4] |

| Solubility | Not available | [4] |

Note on Melting Point and Solubility: Extensive searches of available chemical databases and literature did not yield specific experimental values for the melting point and solubility of this compound. These properties are frequently listed as "N/A," suggesting they may not have been experimentally determined or are not well-documented.[4] Based on the principle of "like dissolves like," as a chlorinated hydrocarbon, it is expected to have limited solubility in water and be soluble in non-polar organic solvents.[5]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Molecular Weight

The molecular weight of this compound is typically calculated based on its chemical formula (C₄H₆Cl₂) and the atomic weights of its constituent atoms (Carbon: 12.01 u, Hydrogen: 1.008 u, Chlorine: 35.45 u).

Calculation:

-

(4 x 12.01) + (6 x 1.008) + (2 x 35.45) = 48.04 + 6.048 + 70.90 = 124.988 g/mol

This calculated value is consistent with the reported molecular weight.[3]

Determination of Density

The density of a liquid is its mass per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Thermometer

-

Water bath (for temperature control)

Procedure using a Pycnometer (for high accuracy):

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and record the mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and record the mass.

-

The density is calculated using the formula: Density = (Mass of substance) / (Volume of substance) The volume of the substance is determined from the mass of the water and its known density at that temperature.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

A small test tube or a distillation flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the test tube or distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the bulb is just above the surface of the liquid, ensuring it measures the temperature of the vapor, not the liquid itself.

-

Gently heat the sample.

-

The boiling point is the temperature at which the liquid boils and a steady stream of vapor is produced, with the temperature on the thermometer remaining constant.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of this compound to the prism.

-

Close the prism and allow the sample to reach thermal equilibrium, typically by circulating water from a constant temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

Visualizations

The following diagrams illustrate the logical workflow for determining the physical properties of a liquid compound like this compound.

Caption: Experimental workflow for physical property determination.

References

An In-depth Technical Guide to 1,1-Dichlorocyclobutane: Structure, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-dichlorocyclobutane, a halogenated cycloalkane with applications in organic synthesis. The document details its chemical structure, stereochemical properties, and spectroscopic signature. Furthermore, it outlines key synthetic methodologies with detailed experimental protocols and explores its chemical reactivity. Finally, the guide touches upon the relevance of the gem-dichlorocyclobutane motif in the broader context of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a cyclic organic compound with the chemical formula C₄H₆Cl₂.[1] Its structure consists of a four-membered carbon ring where two chlorine atoms are attached to the same carbon atom.[2] This geminal dichloride arrangement significantly influences the molecule's reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂ | [1] |

| Molecular Weight | 124.99 g/mol | [1] |

| CAS Number | 1506-77-0 | [1] |

| Boiling Point | ~115 °C | |

| Density | ~1.25 g/cm³ | |

| Appearance | Colorless liquid | [3] |

| Odor | Chloroform-like | [3] |

Stereochemistry

Due to the presence of two chlorine atoms on the same carbon atom, this compound does not possess any chiral centers. The molecule has a plane of symmetry, rendering it achiral and optically inactive.[2] Consequently, it does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two non-equivalent methylene (B1212753) groups in the cyclobutane (B1203170) ring. The protons on the carbon adjacent to the CCl₂ group would likely appear at a lower field (higher ppm) due to the electron-withdrawing effect of the chlorine atoms. The protons on the carbon further away would appear at a higher field (lower ppm).

-

¹³C NMR: The carbon-13 NMR spectrum is expected to display three signals: one for the dichlorinated carbon (C1), which would be significantly downfield, and two for the two distinct methylene carbons (C2/C4 and C3).

Infrared (IR) Spectroscopy

A definitive IR spectrum for this compound is not available in the provided search results. However, characteristic absorption bands can be predicted based on its structure. The spectrum would likely exhibit:

-

C-H stretching vibrations for the methylene groups in the region of 2850-3000 cm⁻¹.

-

C-H bending vibrations (scissoring and rocking) for the methylene groups around 1450 cm⁻¹ and in the fingerprint region.

-

C-Cl stretching vibrations , which are typically strong and appear in the fingerprint region between 600 and 800 cm⁻¹. The presence of two chlorine atoms on the same carbon would likely result in two distinct C-Cl stretching bands.

Mass Spectrometry (MS)

The mass spectrum of this compound is available and provides valuable information for its identification.[4][5]

Table 2: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 124/126/128 | [C₄H₆Cl₂]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |

| 89/91 | [C₄H₆Cl]⁺ | Loss of one chlorine radical. |

| 54 | [C₄H₆]⁺ | Loss of two chlorine radicals (cyclobutene radical cation). |

The fragmentation pattern is a key tool for distinguishing this compound from its isomers.

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the chlorination of cyclobutane or its derivatives.

Free-Radical Chlorination of Cyclobutane

One common method is the free-radical chlorination of cyclobutane using chlorine gas under UV irradiation.[6] This reaction typically yields a mixture of chlorinated products, including this compound.

Caption: Free-radical chlorination of cyclobutane.

Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane (B31608) (Illustrative)

While a specific protocol for cyclobutane is not detailed, the free-radical chlorination of 1-chlorobutane provides a relevant experimental framework.[7][8][9] This process involves the initiation of chlorine radicals, which then propagate by abstracting hydrogen atoms from the alkane, followed by reaction with molecular chlorine.

Materials:

-

1-Chlorobutane

-

Sulfuryl chloride (SO₂Cl₂)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or other radical initiator

-

Inert solvent (e.g., carbon tetrachloride)

Procedure:

-

A solution of 1-chlorobutane and a catalytic amount of AIBN in an inert solvent is prepared in a reaction vessel equipped with a condenser and a gas outlet.

-

Sulfuryl chloride is added to the solution.

-

The reaction mixture is heated to reflux to initiate the radical chain reaction. The progress of the reaction can be monitored by the evolution of HCl and SO₂ gases.

-

After the reaction is complete (typically after 20-30 minutes of reflux), the mixture is cooled to room temperature.

-

The product mixture, containing various dichlorobutane isomers, is then typically analyzed by gas chromatography (GC) to determine the relative product distribution.

Note: This is an illustrative protocol. The specific conditions for the chlorination of cyclobutane to optimize the yield of this compound would require further investigation and optimization.

From Cyclobutanone (B123998)

Another synthetic route involves the reaction of cyclobutanone with a chlorinating agent like phosphorus pentachloride (PCl₅).

Caption: Synthesis from cyclobutanone.

A detailed experimental protocol for this specific reaction was not found in the search results.

Chemical Reactivity

The chemical reactivity of this compound is characterized by nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.[6] The gem-dichloro arrangement can lead to the formation of cyclobutanone upon hydrolysis.

Elimination Reactions

Under basic conditions, this compound can undergo elimination reactions to form chlorocyclobutene. Further elimination can lead to the formation of cyclobutadiene, which is highly unstable and will readily dimerize.

Relevance in Drug Development

While there are no specific examples of this compound being a key component in drug candidates, the cyclobutane motif is increasingly utilized in medicinal chemistry. The rigid, three-dimensional nature of the cyclobutane ring can be used to orient substituents in a specific and predictable manner, which can be advantageous for binding to biological targets.

The gem-dihalo motif, in general, has been explored in drug design. For instance, gem-difluorocyclobutanes have been shown to be important in increasing metabolic stability and maintaining the potency of drug candidates.[10][11] The gem-dichloro group in this compound could potentially serve as a bioisosteric replacement for a carbonyl group or a gem-dimethyl group, offering a way to modulate the lipophilicity and electronic properties of a molecule. Furthermore, the gem-dichlorocyclopropyl group, a related structural motif, is used as a building block in the synthesis of biologically active natural products.[12] This suggests that gem-dihalogenated small rings, including this compound, can be valuable intermediates in the synthesis of complex molecules with potential therapeutic applications.

Conclusion

This compound is an achiral, geminal dihalocycloalkane with a defined chemical structure. While detailed spectroscopic and reactivity data are somewhat limited in readily available literature, its synthesis via chlorination of cyclobutane is established. Its utility primarily lies in its potential as a synthetic intermediate. The cyclobutane core and the reactive gem-dichloro functionality make it a potentially interesting building block for more complex molecules, and the broader interest in small, rigid scaffolds in drug discovery suggests that derivatives of this compound could find applications in medicinal chemistry. Further research into its reactivity and the development of efficient, selective synthetic protocols will be crucial for unlocking its full potential.

References

- 1. This compound | C4H6Cl2 | CID 565982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1506-77-0 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Buy this compound (EVT-1184187) | 1506-77-0 [evitachem.com]

- 7. Chem 502--Assignment 2 [sas.upenn.edu]

- 8. chlorination [sas.upenn.edu]

- 9. sas.upenn.edu [sas.upenn.edu]

- 10. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

Unveiling 1,1-Dichlorocyclobutane: A Historical and Synthetic Deep Dive

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery and historical synthesis of 1,1-dichlorocyclobutane. This document provides an in-depth look at the early synthetic methodologies, complete with experimental protocols and quantitative data, offering a valuable resource for the scientific community.

The journey into the world of cyclobutane (B1203170) derivatives has been a long and intricate one, with this compound serving as a key stepping stone in the exploration of four-membered ring systems. While the exact date of its first synthesis is not definitively documented in readily available literature, its emergence is intrinsically linked to the pioneering work on cyclobutane chemistry. Early investigations into the reactivity of cyclobutane and its functionalized analogs paved the way for the preparation of various halogenated derivatives.

Two primary historical routes to this compound have been identified through examination of early chemical literature: the direct chlorination of cyclobutane and the conversion of cyclobutanone (B123998) using a chlorinating agent.

Historical Synthesis Methods

The early synthesis of this compound relied on fundamental organic reactions. Below is a summary of the key historical methods, their reaction conditions, and reported yields.

| Method | Reactants | Reagents/Conditions | Reported Yield (%) | Reference |

| Chlorination of Cyclobutane | Cyclobutane, Chlorine | Gas phase, wide temperature range | Not specified | General historical knowledge |

| Carbonyl Chlorination | Cyclobutanone, Phosphorus Pentachloride (PCl₅) | Carbon Tetrachloride (CCl₄), Room Temperature | Not specified in early reports | General historical knowledge |

Note: Specific yield data from the earliest syntheses are scarce in currently accessible records. The provided information is based on established classical organic reactions.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key historical syntheses of this compound.

Synthesis from Cyclobutanone with Phosphorus Pentachloride

This method represents a classic approach to converting a ketone into a geminal dichloride.

Experimental Procedure:

To a stirred solution of cyclobutanone in a suitable inert solvent such as carbon tetrachloride at room temperature, one molar equivalent of phosphorus pentachloride (PCl₅) is added portion-wise. The reaction mixture is then stirred for an extended period, typically several hours, at room temperature to ensure complete reaction. Following the reaction, the mixture is carefully washed with water to quench any unreacted PCl₅ and remove the resulting phosphoryl chloride (POCl₃) and hydrochloric acid. The organic layer is then separated, dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation.

Synthesis via Chlorination of Cyclobutane

The direct halogenation of cycloalkanes is a fundamental reaction, though it often leads to a mixture of products.

Experimental Procedure:

In a gas-phase reaction, cyclobutane and chlorine gas are introduced into a reaction vessel. The reaction can be initiated by heat or UV light. The reaction temperature is a critical parameter and is typically varied over a wide range to optimize for the desired dichlorinated product. The product mixture, which may contain monochlorocyclobutane, various isomers of dichlorocyclobutane, and more highly chlorinated products, is then cooled and condensed. Separation of this compound from the other products is achieved through careful fractional distillation.

Reaction Pathways and Logical Relationships

The synthesis of this compound from its precursors can be visualized through the following diagrams.

Caption: Synthesis of this compound from Cyclobutanone.

An In-depth Technical Guide to the Purity and Characterization of 1,1-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 1,1-dichlorocyclobutane, a halogenated cycloalkane with applications as an intermediate in organic synthesis. This document outlines the key physical and chemical properties, synthesis methods, and detailed analytical protocols for the characterization and purity assessment of this compound.

Physicochemical Properties

This compound is a colorless liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂ | [2] |

| Molecular Weight | 124.99 g/mol | [2] |

| CAS Number | 1506-77-0 | [2] |

| Boiling Point | 136.3 °C at 760 mmHg | [3] |

| Density | 1.26 g/cm³ | [3] |

| Refractive Index | 1.48 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, most notably via the halogenation of cyclobutanone (B123998) or the direct chlorination of cyclobutane (B1203170).

Synthesis from Cyclobutanone

A common laboratory-scale synthesis involves the reaction of cyclobutanone with a chlorinating agent such as phosphorus pentachloride (PCl₅). This reaction converts the ketone functional group into a geminal dichloride.

Reaction: C₄H₆O + PCl₅ → C₄H₆Cl₂ + POCl₃

A detailed experimental protocol for a similar transformation suggests that the reaction is typically carried out by heating a mixture of the ketone and phosphorus pentachloride, followed by distillation to isolate the product.[4]

Synthesis from Chlorocyclobutane (B72530)

Another reported method involves the direct chlorination of chlorocyclobutane under irradiation.[5] However, this method is noted to produce a mixture of chlorinated butanes, which would necessitate further purification to isolate the desired 1,1-dichloro isomer.[5]

Analytical Characterization and Purity Assessment

A comprehensive characterization of this compound is essential to ensure its purity for subsequent applications. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component.

3.1.1. Experimental Protocol for GC-MS Analysis

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 10 µg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 35-200.

-

3.1.2. Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and characteristic fragment ions. Due to the presence of two chlorine atoms, the molecular ion region will show a characteristic isotopic pattern for species containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1).

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 124, 126, 128 | [C₄H₆Cl₂]⁺ | Molecular ion cluster. |

| 89, 91 | [C₄H₆Cl]⁺ | Loss of one chlorine atom. |

| 63, 65 | [C₃H₄Cl]⁺ | |

| 54 | [C₄H₆]⁺ | Loss of two chlorine atoms. |

A comparative guide to the mass spectra of dichlorobutane isomers indicates that the fragmentation patterns are distinct and can be used for differentiation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

3.2.1. Experimental Protocol for NMR Analysis

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Acquisition Parameters:

-

¹H NMR: Standard proton acquisition parameters.

-

¹³C NMR: Standard proton-decoupled carbon acquisition parameters.

-

3.2.2. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two multiplets corresponding to the two distinct types of methylene (B1212753) protons.

-

Protons on C2 and C4 (α-protons): These protons are adjacent to the carbon bearing the two chlorine atoms and are expected to be deshielded, appearing further downfield.

-

Protons on C3 (β-protons): These protons are further from the electronegative chlorine atoms and will appear more upfield.

The chemical shift of the protons in unsubstituted cyclobutane is approximately 1.96 ppm.[7] The presence of two chlorine atoms on C1 will cause a downfield shift for the adjacent protons.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (C2, C4) | 2.5 - 3.0 | Multiplet |

| -CH₂- (C3) | 2.0 - 2.5 | Multiplet |

3.2.3. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show three distinct signals corresponding to the three non-equivalent carbon atoms in the molecule.

-

C1: The carbon atom bonded to the two chlorine atoms will be significantly deshielded and appear furthest downfield.

-

C2 and C4: These two equivalent carbon atoms will be in an intermediate chemical shift range.

-

C3: This carbon atom will be the most shielded and appear furthest upfield.

The chemical shift of the carbon atoms in unsubstituted cyclobutane is 22.4 ppm.[8]

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-CCl₂-) | 80 - 90 |

| C2, C4 (-CH₂-) | 35 - 45 |

| C3 (-CH₂-) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

3.3.1. Experimental Protocol for IR Analysis

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

3.3.2. Expected IR Spectrum

The IR spectrum of this compound will be characterized by the following absorptions.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 2950 - 2850 | C-H stretching (from the CH₂ groups) |

| 1470 - 1430 | C-H bending (scissoring) |

| 800 - 600 | C-Cl stretching |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, which can be used for identification by comparison with a reference spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to confirm the identity and purity of this compound.

Caption: Relationship between analytical techniques and the derived information for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C4H6Cl2 | CID 565982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1,1-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety, handling, and toxicity information for 1,1-dichlorocyclobutane. It is intended for use by qualified professionals in a laboratory setting. Much of the specific toxicological data for this compound is not available in public literature and databases. Therefore, this guide also incorporates general safety principles for handling chlorinated hydrocarbons and data from structurally similar compounds to provide a conservative approach to safety. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is a halogenated cycloalkane. Its strained four-membered ring structure and the presence of two chlorine atoms on the same carbon influence its reactivity and physical properties.[1] A summary of its known and computed properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂ | [2] |

| Molecular Weight | 124.99 g/mol | [2] |

| CAS Number | 1506-77-0 | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Chloroform-like | [3] |

| Boiling Point | Not available | [3] |

| Flash Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred |

| InChI Key | HJHXDUJKTZWJJJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CC(C1)(Cl)Cl | [2] |

Hazard Identification and GHS Classification

Specific GHS classification for this compound is largely unavailable.[4][5][6] However, based on its structure as a chlorinated hydrocarbon and data for analogous compounds, it should be handled as a hazardous substance. Chlorinated hydrocarbons as a class are known to be neurotoxins and may cause damage to the liver and kidneys.[7][8] They are often flammable and can release toxic fumes upon decomposition.[3]

Note: The following GHS classification is inferred from similar chlorinated compounds and general knowledge of the substance class. It should be used for preliminary hazard assessment in the absence of official classification.

Table 2: Inferred GHS Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 (Assumed) | Warning | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Not Classified (Insufficient Data) | - | - |

| Acute Toxicity, Dermal | Not Classified (Insufficient Data) | - | - |

| Acute Toxicity, Inhalation | Category 4 (Assumed) | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 (Assumed) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A (Assumed) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation, Narcotic effects) (Assumed) | Warning | H335: May cause respiratory irritation, H336: May cause drowsiness or dizziness |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 (Assumed) | - | H412: Harmful to aquatic life with long lasting effects |

Toxicological Data

There is a significant lack of specific toxicological data for this compound in publicly accessible databases.[4] Key metrics such as LD50 and LC50 values have not been determined.

Table 3: Summary of Toxicological Data for this compound

| Metric | Route | Species | Value | Source |

| LD50 (Lethal Dose, 50%) | Oral | - | No data available | [4] |

| Dermal | - | No data available | [4] | |

| LC50 (Lethal Concentration, 50%) | Inhalation | - | No data available | [4] |

| Carcinogenicity | - | - | No data available | [4] |

| Germ cell mutagenicity | - | - | No data available | [4] |

| Reproductive toxicity | - | - | No data available | [4] |

Due to the lack of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may possess toxic properties similar to other chlorinated hydrocarbons. These can include neurotoxicity, hepatotoxicity, and nephrotoxicity.[7][9]

Experimental Protocols

Specific experimental protocols for determining the toxicity of this compound were not found in the reviewed literature. However, standardized methods are used to assess the acute toxicity of chemical substances. A general workflow for such an assessment is outlined below.

General Protocol for Acute Oral Toxicity Testing (Following OECD Guideline 423)

-

Test Animals: Typically, rodents (e.g., rats or mice) are used. A small number of animals are used for each step.

-

Dosage: A starting dose is selected based on available information or structure-activity relationships. The test proceeds in a stepwise manner with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: The substance is administered by gavage in a single dose.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

A similar stepwise procedure is followed for dermal and inhalation toxicity testing, with the route of administration being the primary difference.

Handling and Safety Precautions

Given the lack of specific data and the potential hazards associated with chlorinated hydrocarbons, stringent safety measures should be implemented when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn.[11]

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required.[11] Check with the glove manufacturer for specific breakthrough times for chlorinated hydrocarbons.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and reactive metals (e.g., aluminum, magnesium, zinc).[12]

-

Containers should be stored in a secondary containment tray to prevent spills from spreading.[12]

Spills and Disposal

-

Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10][13]

-

Skin Contact: Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][13]

Visualizations

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

References

- 1. This compound | 1506-77-0 | Benchchem [benchchem.com]

- 2. This compound | C4H6Cl2 | CID 565982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 1506-77-0,this compound | lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]